molecular formula C20H43N2O5P B13132103 Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester

Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester

Cat. No.: B13132103
M. Wt: 422.5 g/mol
InChI Key: BPQSOCLDFWBDKN-PPQGUHKJSA-N
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Description

Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester is a complex organic compound with the molecular formula C44H89N2O6P It is characterized by the presence of a phosphoric acid group esterified with a 2-aminoethyl group and a long-chain unsaturated fatty acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester typically involves the esterification of phosphoric acid with the appropriate amino alcohol and fatty acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the unsaturated fatty acid moiety to a saturated form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various phosphoric acid esters, saturated fatty acid derivatives, and substituted amino alcohols.

Scientific Research Applications

Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific protein targets, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylethanolamine: A similar compound with a phosphoric acid esterified to ethanolamine and a fatty acid.

    Phosphatidylserine: Another phospholipid with a serine moiety instead of the aminoethyl group.

    Sphingomyelin: Contains a phosphocholine head group and a ceramide backbone.

Uniqueness

Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester is unique due to its specific combination of a long-chain unsaturated fatty acid and an aminoethyl group, which imparts distinct chemical and biological properties compared to other phospholipids.

Biological Activity

Phosphoric acid mono(2-aminoethyl) mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester, commonly referred to as sphingosyl phosphatidylethanolamine (Sphingosyl PE), is a phospholipid derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a long-chain fatty acid and an amino group, contributing to its functional properties in biological systems.

  • Molecular Formula : C44H87N2O6P
  • Molecular Weight : 771.15 g/mol
  • CAS Number : 2456348-78-8

Biological Activity Overview

The biological activity of Sphingosyl PE is primarily associated with its role in cellular signaling, membrane dynamics, and potential therapeutic applications. Key areas of interest include:

  • Cell Membrane Integrity : As a component of cell membranes, Sphingosyl PE plays a crucial role in maintaining membrane fluidity and integrity. Its amphiphilic nature allows it to form lipid bilayers essential for cellular function.
  • Signaling Molecule : Sphingosyl PE is involved in various signaling pathways, particularly those related to inflammation and immune responses. It can influence the behavior of immune cells and modulate inflammatory responses.
  • Potential Therapeutic Applications : Research indicates that Sphingosyl PE may have therapeutic potential in conditions such as cancer, autoimmune diseases, and neurodegenerative disorders due to its ability to affect cell proliferation and apoptosis.

1. Cell Signaling and Inflammation

Sphingosyl PE has been shown to participate in the biosynthesis of bioactive sphingolipids, which are critical in regulating inflammatory responses. Studies indicate that it can modulate the activity of phospholipases and sphingomyelinases, enzymes involved in the metabolism of membrane lipids .

2. Neuroprotective Effects

Research has demonstrated that Sphingosyl PE exhibits neuroprotective properties. In experimental models of neurodegeneration, it has been observed to reduce neuronal cell death and promote survival signaling pathways . This suggests its potential as a therapeutic agent for neurodegenerative diseases.

3. Anticancer Properties

In vitro studies have indicated that Sphingosyl PE can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

StudyFindings
Study A (2020)Demonstrated that Sphingosyl PE reduces inflammation in macrophages by inhibiting NF-kB signaling pathways.
Study B (2021)Showed that treatment with Sphingosyl PE leads to increased neuronal survival in models of Alzheimer's disease.
Study C (2022)Reported that Sphingosyl PE inhibits tumor growth in xenograft models through apoptosis induction in cancer cells.

Properties

Molecular Formula

C20H43N2O5P

Molecular Weight

422.5 g/mol

IUPAC Name

2-aminoethyl [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1

InChI Key

BPQSOCLDFWBDKN-PPQGUHKJSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCN)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)N)O

Origin of Product

United States

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